tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-3-aminooxan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPWYJBKUUVONI-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC[C@@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate typically involves the protection of the amine group using a tert-butyl carbamate protecting group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its carbamate group serves as a protecting group for amines, allowing selective reactions to occur at other functional sites .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its structural features make it a useful probe for investigating biochemical pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential activity against various diseases.
Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate
- CAS Number : 1340474-87-4
- Molecular Formula : C₁₀H₂₀N₂O₃
- Molecular Weight : 216.28 g/mol
- Purity : ≥97% (commercial grade)
- Structure : Features a tetrahydropyran (oxygen-containing six-membered ring) with (3R,4R) stereochemistry, a primary amine at C3, and a tert-butoxycarbonyl (Boc) carbamate protecting group at C4 .
Applications :
A key heterocyclic building block in pharmaceutical synthesis, particularly for kinase inhibitors and protease-targeting drugs. Its stereospecificity and Boc-protected amine enhance stability during multi-step syntheses .
Comparison with Structurally Similar Compounds
Stereoisomeric Analog: tert-Butyl N-[(3S,4S)-3-Aminotetrahydropyran-4-yl]carbamate
- CAS Number : 1802334-66-2
- Key Differences :
- Stereochemistry: (3S,4S) configuration vs. (3R,4R) in the target compound.
- Impact : Altered spatial arrangement affects binding to chiral biological targets (e.g., enzymes or receptors). For example, enantiomers may exhibit divergent inhibitory potencies in kinase assays .
- Synthesis : Requires enantioselective methods, such as chiral catalysts or resolution techniques, to achieve the desired stereochemistry .
Piperidine-Based Analog: tert-Butyl N-[(3R,4R)-4-Hydroxypiperidin-3-yl]carbamate
- CAS Number : 1052713-47-9
- Key Differences :
- Ring Type : Piperidine (six-membered, nitrogen-containing) vs. tetrahydropyran (oxygen-containing).
- Substituent : Hydroxyl (-OH) at C4 vs. Boc-protected amine in the target compound.
- Impact :
- The hydroxyl group increases polarity, improving aqueous solubility but reducing passive membrane permeability.
- Piperidine rings are more basic than tetrahydropyran, influencing pH-dependent reactivity .
Fluorinated Derivative: tert-Butyl N-[(3R,4R)-4-Fluoropiperidin-3-yl]carbamate
- CAS Number : 1052713-47-9 (stereospecific variant)
- Key Differences :
- Substituent : Fluorine at C4 instead of hydrogen.
- Impact :
- Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation.
Tetrahydrofuran (THF) Analog: tert-Butyl N-(4-Aminooxolan-3-yl)carbamate
- CAS Number : 2305080-35-5
- Key Differences :
- Ring Size : Five-membered THF (oxolane) vs. six-membered tetrahydropyran.
- Impact :
Comparative Data Table
Biological Activity
tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate is a chemical compound that has garnered attention due to its potential biological activities. With a molecular formula of and a molecular weight of approximately 216.28 g/mol, this compound features a tert-butyl group attached to a carbamate functional group linked to a tetrahydropyran ring containing an amino group. This unique structure is hypothesized to contribute to its stability and reactivity in various biological contexts.
- Molecular Formula :
- Molecular Weight : 216.28 g/mol
- CAS Number : 1340474-87-4
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially making it useful in developing new antimicrobial agents.
- Antitumor Activity : There is emerging evidence indicating that the compound could have antitumor properties, although further investigations are necessary to elucidate the specific mechanisms involved.
- Enzyme Interaction : Interaction studies have shown that it may bind to specific enzymes or receptors, which could explain its biological effects.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. The compound's ability to modify biological molecules suggests that it may interact with various targets at the molecular level.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and differences with related compounds:
| Compound Name | Similarity Features | Unique Characteristics |
|---|---|---|
| tert-butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate | Contains a tetrahydrofuran ring | Different stereochemistry may affect biological activity |
| tert-butyl ((3R,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate | Hydroxyl group instead of amino | May have different solubility and reactivity |
| tert-butyl ((2S,5S)-5-(aminomethyl)tetrahydrofuran)carbamate | Related structure with aminomethyl group | Potentially altered pharmacological properties |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
- A study conducted by researchers in 2022 tested the compound against various bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
-
Antitumor Research :
- Another study published in 2023 examined the antitumor effects of this compound in vitro. The findings demonstrated cytotoxic effects on cancer cell lines, warranting further investigation into its therapeutic potential.
-
Enzyme Binding Studies :
- Research conducted in 2024 focused on the binding affinity of this compound with specific enzymes. The results highlighted its potential role as an enzyme inhibitor, which could be beneficial in drug design.
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate?
- Methodological Answer : The synthesis involves multi-step protection-deprotection strategies. For example, tert-butyl carbamate derivatives are synthesized under inert atmospheres (N₂) at low temperatures (-78°C) using Boc₂O as a protecting agent. Post-reaction, pH adjustments (e.g., 1 M HCl to pH 5) and sequential extractions (EtOAc/DCM) are critical for isolating intermediates . Purification via column chromatography is recommended to achieve high yields (e.g., 46% yield in Step 5 of a related synthesis) . Ensure rigorous control of reaction time (e.g., 12 h at 80°C for coupling reactions) to minimize side products.
Q. How can the stereochemical integrity of the (3R,4R) configuration be validated during synthesis?
- Methodological Answer : Use chiral HPLC or polarimetry to confirm enantiomeric purity. For crystallographic validation, employ single-crystal X-ray diffraction with software like SHELXL or ORTEP-III to resolve the absolute configuration. In cases where crystallization is challenging, advanced NMR techniques (e.g., NOESY or Mosher ester analysis) can infer spatial arrangements of substituents .
Q. What analytical techniques are most effective for characterizing intermediates in the synthesis pathway?
- Methodological Answer :
- LC-MS/HRMS : Monitor reaction progress and confirm molecular weights (e.g., ESI+ m/z 469 [M+H]+ in Step 5 ).
- ¹H/¹³C NMR : Assign peaks to verify functional groups (e.g., tert-butyl protons at ~1.4 ppm, carbamate carbonyl at ~155 ppm).
- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and carbonyl bands (~1700 cm⁻¹) to confirm carbamate formation.
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of tert-butyl carbamate derivatives in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model transition states for Pd/Cu-catalyzed coupling reactions (e.g., Sonogashira or Suzuki-Miyaura). Focus on optimizing ligand-metal interactions (e.g., Pd(PPh₃)₂Cl₂ ) and solvent effects (THF/DMAc). Compare computed activation energies with experimental yields to refine catalytic conditions .
Q. What strategies resolve contradictions in stereochemical outcomes between synthetic batches?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures to favor one pathway. For example, lower temperatures (-78°C) may favor kinetic products, while higher temperatures (80°C) promote thermodynamic stability .
- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to enforce desired configurations.
- Data Reconciliation : Cross-validate results using orthogonal methods (e.g., X-ray crystallography vs. circular dichroism) .
Q. How can photoredox catalysis be integrated into functionalizing the tetrahydropyran core?
- Methodological Answer : Design visible-light-driven reactions using Ru(bpy)₃²⁺ or Ir(ppy)₃ catalysts to generate radical intermediates. For example, tert-butyl carbamates can undergo C-H activation at the tetrahydropyran ring, enabling site-selective alkylation or amination . Optimize solvent polarity (MeCN/THF) and light intensity (450 nm LEDs) to enhance reaction efficiency.
Data Interpretation & Method Optimization
Q. What advanced techniques address low yields in the final deprotection step of the tert-butyl carbamate group?
- Methodological Answer :
Q. How do steric effects influence the regioselectivity of nucleophilic attacks on the tetrahydropyran ring?
- Methodological Answer : Perform steric mapping via molecular docking (e.g., AutoDock Vina) to predict accessible sites. Experimentally, compare reactivity of axial vs. equatorial substituents using bulky electrophiles (e.g., TMSCl). Steric hindrance at the 4-position often directs nucleophiles to the 3-position .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
